(5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Beschreibung
The compound (5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative with a fused heterocyclic architecture. Its core structure includes a thiazolidin-4-one ring substituted with a thioxo group at position 2 and a furan-2-ylmethyl group at position 2. The 5-position features a methylidene linkage to a substituted pyrazole moiety (3-(4-methylphenyl)-1-phenyl-1H-pyrazole). This structural complexity confers unique electronic and steric properties, making it a candidate for studies in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S2/c1-17-9-11-18(12-10-17)23-19(15-28(26-23)20-6-3-2-4-7-20)14-22-24(29)27(25(31)32-22)16-21-8-5-13-30-21/h2-15H,16H2,1H3/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRZGUFHCGYZMW-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into key functional groups that contribute to its biological activity:
- Thiazolidinone Ring : Known for its role in various therapeutic applications.
- Furan Moiety : Associated with antioxidant properties.
- Pyrazole Substituent : Exhibits a range of biological activities, including anti-inflammatory and anticancer effects.
1. Antioxidant Activity
Research indicates that thiazolidinone derivatives often exhibit significant antioxidant properties. The presence of the furan group in this compound may enhance its ability to scavenge free radicals. For instance, studies have shown that similar compounds demonstrate high antioxidant activity through various assays such as DPPH and ABTS .
2. Anticancer Activity
Thiazolidinone derivatives are recognized for their anticancer potential. The compound's structure suggests it may inhibit cancer cell proliferation by inducing apoptosis or inhibiting key signaling pathways. A review highlighted that thiazolidinones can target multiple cancer types by disrupting metabolic processes within cancer cells .
Table 1: Summary of Anticancer Activities of Thiazolidinone Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Apoptosis induction | |
| Compound B | Lung Cancer | Inhibition of cell migration | |
| Compound C | Colon Cancer | Cell cycle arrest |
3. Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinones are well-documented. The compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have demonstrated that derivatives can significantly reduce inflammation markers in various models .
4. Antimicrobial Activity
Thiazolidinone derivatives have been tested against various bacterial strains, showing promising antimicrobial activity. The specific compound's structural components may enhance its binding affinity to bacterial targets, leading to effective inhibition of bacterial growth. Studies report varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant potential of a series of thiazolidinones using the DPPH assay. The most active derivative exhibited an IC50 value significantly lower than that of standard antioxidants like vitamin C, indicating strong radical scavenging capability .
Case Study 2: Anticancer Mechanism
In a recent investigation, a related thiazolidinone was shown to inhibit the proliferation of prostate cancer cells through the activation of apoptotic pathways. The study utilized flow cytometry and Western blot analysis to confirm the induction of apoptosis via caspase activation .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their chemical structure. Modifications at various positions on the thiazolidinone ring can enhance or diminish their pharmacological effects:
- Position 2 Substituents : Electron-withdrawing groups generally increase anticancer activity.
- Position 3 Modifications : Alterations here can affect anti-inflammatory potency.
Understanding these relationships is crucial for designing more effective derivatives with targeted biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. A study indicated that the compound showed cytotoxic effects against various cancer cell lines, with an IC50 value of approximately 42.30 µM, suggesting moderate potency compared to standard chemotherapeutics like cisplatin (IC50 = 21.42 µM) . The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation . The docking studies against cyclin-dependent kinase 2 (CDK2) provide insights into its inhibitory activity, further supporting its potential therapeutic applications.
Case Study 1: Anticancer Screening
A comprehensive study involved screening various thiazolidinone derivatives for anticancer activity. The results indicated that modifications on the furan and pyrazole rings significantly influenced cytotoxicity against different cancer cell lines . The study concluded that specific structural features are crucial for enhancing therapeutic efficacy.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, demonstrating its potential as an anti-inflammatory agent . This study underscores the importance of further exploring the molecular mechanisms underlying these effects.
Vergleich Mit ähnlichen Verbindungen
Key Compounds for Comparison :
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound II) Substituents: Phenyl at position 3, 2-hydroxybenzylidene at position 4. Planarity: Dihedral angles between thiazolidinone and benzylidene rings are 79.26° (A/B) and 9.68° (A/C), indicating partial conjugation. Interactions: Stabilized by intramolecular C–H⋯S hydrogen bonds and intermolecular dimerization via O–H⋯O interactions.
(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Substituents : Methyl at position 3, 3-fluoro-4-methoxyphenyl on the pyrazole.
- Electronic Effects : Electron-withdrawing fluorine and electron-donating methoxy groups alter charge distribution.
(5Z)-3-Phenyl-5-(phenylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (Compound IV)
- Substituents : Simple phenyl groups at positions 3 and 5.
- Planarity : Fully conjugated system due to unsubstituted benzylidene, enhancing π-orbital overlap.
Target Compound :
- Substituents : Furan-2-ylmethyl (electron-rich heterocycle) at position 3 and a 4-methylphenyl-substituted pyrazole at position 5.
- The 4-methylphenyl group on the pyrazole increases hydrophobicity compared to hydroxy or fluoro substituents in analogs.
Physicochemical Properties
Computational Similarity Analysis
- Tanimoto/Dice Scores : Computational models (e.g., MACCS or Morgan fingerprints) would quantify similarity between the target compound and analogs. For example, the furan group may lower similarity scores compared to phenyl-substituted derivatives .
- QSAR Predictions : Substituent effects on logP or polar surface area could be modeled to predict solubility or bioavailability .
Vorbereitungsmethoden
Cyclocondensation of Hydrazine with 1,3-Diketones
The pyrazole ring is synthesized via reaction of phenylhydrazine with 4-methylacetophenone in methanol under acidic catalysis (acetic acid). Dean-Stark apparatus facilitates azeotropic water removal, yielding 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde after 6–8 hours at reflux.
Reaction Conditions :
| Component | Quantity | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Phenylhydrazine | 10 mmol | AcOH | Reflux | 78–85% |
| 4-Methylacetophenone | 10 mmol | – | – | – |
Formation of the Thiazolidin-4-one Core
One-Pot Three-Component Reaction
The thiazolidinone scaffold is constructed by reacting furan-2-ylmethanamine, thioglycolic acid, and an aldehyde. Polypropylene glycol (PPG) at 110°C for 24 hours achieves cyclization, with yields up to 83%.
Optimized Protocol :
-
Combine furan-2-ylmethanamine (10 mmol), thioglycolic acid (10 mmol), and PPG (15 mL).
-
Add 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (10 mmol).
-
Heat at 110°C for 24 hours under nitrogen.
-
Purify via silica gel chromatography (hexane:ethyl acetate, 7:3).
Key Observations :
-
Ultrasonic irradiation reduces reaction time to 2 hours with 88% yield when using vanadyl sulfate (VOSO₄) in acetonitrile.
Knoevenagel Condensation for Methylidene Bridge
Catalytic Systems and Solvent Effects
The methylidene group is introduced via Knoevenagel condensation between the pyrazole aldehyde and thiazolidinone. Nano-NiZr₄(PO₄)₆ under microwave irradiation (300 W, 80°C, 20 minutes) in toluene achieves 92% yield.
Comparative Catalysts :
| Catalyst | Solvent | Time | Yield |
|---|---|---|---|
| Nano-NiZr₄(PO₄)₆ | Toluene | 20 m | 92% |
| Piperidine | Ethanol | 6 h | 65% |
| DSDABCOC | Solvent-free | 45 m | 85% |
Mechanistic Insight :
The reaction proceeds through enolate formation at the thiazolidinone’s C5 position, followed by nucleophilic attack on the aldehyde. The (Z)-configuration is favored due to steric hindrance from the pyrazole’s 3-aryl group.
Structural Modifications and Purification
Regioselective Alkylation
The furan-2-ylmethyl group is introduced at N3 via alkylation of 2-thioxo-thiazolidin-4-one with furfuryl bromide in DMF using K₂CO₃. Reaction at 60°C for 4 hours affords 89% yield.
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyrazole-H), 7.45–7.20 (m, 9H, aromatic), 6.55 (d, 1H, furan-H), 5.10 (s, 2H, CH₂-furan).
-
HRMS : m/z 505.7 [M+H]⁺ (calculated for C₂₇H₂₇N₃O₃S₂).
Green Chemistry Approaches
Solvent-Free and Ultrasound-Assisted Synthesis
Ultrasound irradiation (40 kHz) with Bi(SCH₂COOH)₃ catalyst reduces reaction time to 30 minutes with 90% yield. Solvent-free conditions at 70°C using MNPs@SiO₂-IL (magnetic nanoparticles) enhance atom economy.
Environmental Metrics :
| Method | E-Factor | PMI |
|---|---|---|
| Conventional | 8.2 | 12.4 |
| Ultrasound-assisted | 3.1 | 5.8 |
Challenges and Mitigation Strategies
Q & A
Q. What are the most common synthetic routes for preparing thiazolidinone derivatives like (5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one?
The synthesis typically involves a two-step process:
- Step 1 : Condensation of a substituted benzaldehyde (e.g., 4-methylphenyl derivatives) with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate.
- Step 2 : Cyclization of the intermediate with chloroacetic acid or a related reagent in the presence of sodium acetate to form the thiazolidinone core. Reaction conditions (solvents like ethanol/DMF, heating at 80–100°C, and reaction times of 2–6 hours) are critical for yield optimization .
Q. How is the stereochemical configuration (Z/E) of the exocyclic double bond in such compounds confirmed experimentally?
The (Z)-configuration is determined via 1H NMR spectroscopy by analyzing coupling constants between the exocyclic methylidene proton and adjacent groups. For example, a coupling constant is characteristic of the (Z)-isomer due to restricted rotation. X-ray crystallography may also be used for definitive confirmation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- FT-IR : Confirms the presence of C=O (1680–1720 cm⁻¹), C=S (1200–1250 cm⁻¹), and aromatic C-H stretching (3000–3100 cm⁻¹).
- 1H/13C NMR : Identifies substituent environments (e.g., furan methyl protons at δ 3.8–4.2 ppm, thiazolidinone carbonyl at δ 170–175 ppm).
- UV-Vis : Detects π→π* transitions in conjugated systems (λmax ~ 300–350 nm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data interpretation?
Discrepancies between experimental and predicted NMR/IR spectra often arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) simulate molecular geometries and spectroscopic properties in specific solvents (e.g., DMSO), enabling correlation with experimental data. For example, deviations in chemical shifts >0.5 ppm may indicate unaccounted hydrogen bonding .
Q. What strategies optimize the regioselectivity of pyrazole and thiazolidinone ring formation during synthesis?
- Catalyst choice : Triethylamine or DABCO improves cyclization efficiency by deprotonating intermediates.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization over side reactions.
- Temperature control : Slow heating (e.g., 60°C → 100°C over 1 hour) minimizes decomposition of thermally labile intermediates .
Q. How does the substitution pattern on the phenyl and furan rings influence biological activity?
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity.
- Furan methyl groups improve metabolic stability but may reduce solubility. Docking studies suggest the 4-methylphenyl group enhances binding to enzyme active sites (e.g., COX-2) via hydrophobic interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity data reported for similar thiazolidinone derivatives?
Variations in cytotoxicity assays (e.g., MTT vs. SRB) and cell lines (e.g., HeLa vs. MCF-7) can lead to discrepancies. Standardize protocols by:
Q. Why do solubility predictions (logP) for this compound differ between computational models?
Discrepancies arise from differences in algorithm training datasets. For example:
- XLogP3 : Predicts higher hydrophobicity due to the thioxo group.
- ALOGPS : Accounts for polarizable sulfur atoms, yielding lower logP values. Experimental validation via HPLC (e.g., retention time vs. standards) is recommended .
Methodological Tables
Q. Table 1. Key Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Thiosemicarbazide, AcOH, 80°C, 4h | 65–75 | |
| 2 | Chloroacetic acid, NaOAc, DMF, 100°C, 2h | 70–85 |
Q. Table 2. Spectral Data for Critical Functional Groups
| Group | FT-IR (cm⁻¹) | 1H NMR (δ, ppm) |
|---|---|---|
| Thiazolidinone C=O | 1705 | 170.2 (13C) |
| C=S | 1220 | Not observed |
| Furan CH₂ | 2920 | 4.1 (s, 2H) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
